molecular formula C7H9N3O B11774225 5-Amino-3-isopropylisoxazole-4-carbonitrile

5-Amino-3-isopropylisoxazole-4-carbonitrile

Katalognummer: B11774225
Molekulargewicht: 151.17 g/mol
InChI-Schlüssel: RNIWZGAXJBDTSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-isopropylisoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H9N3O. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms.

Vorbereitungsmethoden

The synthesis of 5-Amino-3-isopropylisoxazole-4-carbonitrile can be achieved through various methods. One common approach involves a multicomponent reaction between malononitrile, hydroxylamine hydrochloride, and different aryl or heteroaryl aldehydes . This reaction is typically carried out in the presence of a catalytic medium such as K2CO3/glycerol, which facilitates the formation of the isoxazole ring. The reaction conditions are generally mild, and the products are obtained in good yields.

Analyse Chemischer Reaktionen

5-Amino-3-isopropylisoxazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-isopropylisoxazole-4-carbonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Wirkmechanismus

The mechanism of action of 5-Amino-3-isopropylisoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound’s structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

5-Amino-3-isopropylisoxazole-4-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Eigenschaften

Molekularformel

C7H9N3O

Molekulargewicht

151.17 g/mol

IUPAC-Name

5-amino-3-propan-2-yl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-4(2)6-5(3-8)7(9)11-10-6/h4H,9H2,1-2H3

InChI-Schlüssel

RNIWZGAXJBDTSY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NOC(=C1C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.